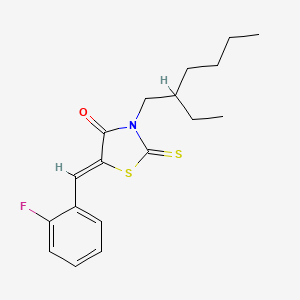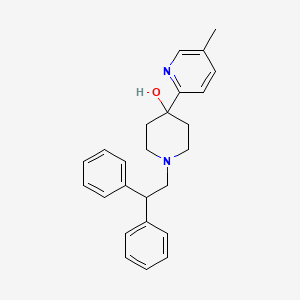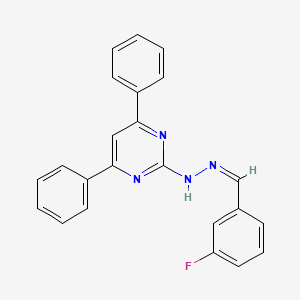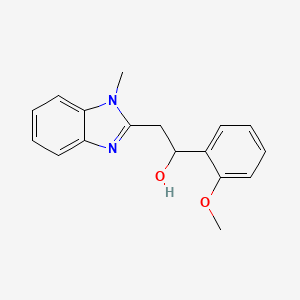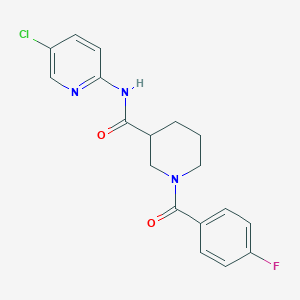
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathway of cytokines, which are involved in various physiological processes, including immune response, inflammation, and hematopoiesis. The inhibition of TYK2 has been proposed as a potential therapeutic strategy for the treatment of autoimmune diseases and certain types of cancer.
作用機序
TYK2 is a non-receptor tyrosine kinase that is activated by cytokine receptors, such as interferon (IFN) receptors and interleukin (IL) receptors. Upon activation, TYK2 phosphorylates downstream signaling molecules, such as STATs (signal transducers and activators of transcription), which translocate to the nucleus and regulate gene expression. N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide inhibits TYK2 by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in vitro and in vivo. In preclinical models, this compound reduces the production of pro-inflammatory cytokines, such as IFN-γ, IL-12, and IL-23, and increases the production of anti-inflammatory cytokines, such as IL-10. This compound also reduces the infiltration of immune cells into inflamed tissues and improves tissue damage. In clinical trials, this compound has been shown to be well-tolerated and to have a favorable safety profile.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in various physiological and pathological processes. The availability of this compound also allows for the validation of TYK2 as a potential therapeutic target for autoimmune diseases and cancer. However, the limitations of this compound include its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
The development of TYK2 inhibitors, such as N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, has opened up new avenues for the treatment of autoimmune diseases and cancer. Future research directions include the optimization of TYK2 inhibitors for improved pharmacokinetic properties and selectivity, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunomodulatory agents. Furthermore, the role of TYK2 in other physiological processes, such as hematopoiesis and metabolism, warrants further investigation.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide was first reported by Bristol-Myers Squibb in 2018. The route involves the coupling of 5-chloro-2-pyridinylamine with 4-fluorobenzoyl chloride, followed by cyclization with piperidine-3-carboxylic acid. The final product was obtained in good yield and high purity.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied in preclinical models and clinical trials. In vitro studies have shown that this compound selectively inhibits TYK2 activity and downstream signaling pathways, without affecting other JAK family members. In vivo studies have demonstrated the efficacy of this compound in various animal models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials of this compound are currently underway for the treatment of psoriasis, lupus, and Crohn's disease.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-5-8-16(21-10-14)22-17(24)13-2-1-9-23(11-13)18(25)12-3-6-15(20)7-4-12/h3-8,10,13H,1-2,9,11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLXSNOTTVHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

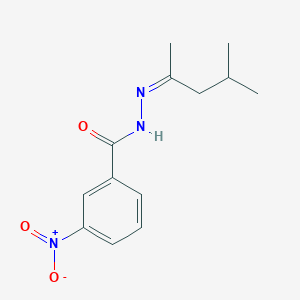
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5426038.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)
![methyl 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5426060.png)
![1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5426074.png)

![N-cyclopentyl-2-methyl-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5426082.png)
![8-(3-methyl-2-buten-1-yl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5426085.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5426096.png)
